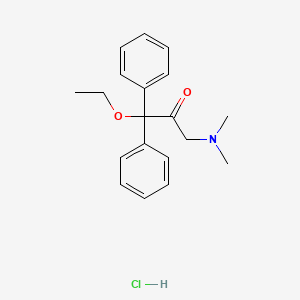

2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride

Description

2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride (CAS: 85603-31-2) is a tertiary amine-containing propanone derivative with a molecular backbone featuring a dimethylamino group, two phenyl rings, and an ethoxy substituent. Its hydrochloride salt form enhances aqueous solubility, making it suitable for applications in organic synthesis and pharmacological research . The compound’s structural complexity arises from the juxtaposition of electron-rich aromatic rings and polar functional groups, which influence its reactivity and biological interactions.

Properties

CAS No. |

85603-31-2 |

|---|---|

Molecular Formula |

C19H24ClNO2 |

Molecular Weight |

333.8 g/mol |

IUPAC Name |

3-(dimethylamino)-1-ethoxy-1,1-diphenylpropan-2-one;hydrochloride |

InChI |

InChI=1S/C19H23NO2.ClH/c1-4-22-19(18(21)15-20(2)3,16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h5-14H,4,15H2,1-3H3;1H |

InChI Key |

KHKUSEOKIWKXQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CN(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Nitro-Substituted Intermediate Formation

- The initial step involves the reaction of substituted phenylacetaldehydes (e.g., m-chlorophenyl-phenylacetaldehyde) with nitromethane in the presence of a strong base such as potassium hydroxide or sodium hydroxide.

- This reaction is typically carried out in a lower alkanol solvent like ethanol or methanol.

- The reaction temperature is controlled, often starting at a depressed temperature around -10°C and then allowed to proceed at ambient temperature (18–28°C).

- The product is a 3-nitro-1-phenyl-1-(substituted phenyl)propan-2-ol intermediate.

Reduction and Dimethylation

- The nitro intermediate undergoes catalytic hydrogenation using Raney nickel as the catalyst under elevated hydrogen pressure (100–400 psi, optimally 200–300 psi).

- The reaction temperature ranges from 0°C to 120°C, with ambient temperature (10–40°C) being most convenient.

- During or after reduction, dimethylation of the primary amine is performed using formaldehyde and formic acid, often at reflux temperature.

- This step converts the amino group into a dimethylamino group, yielding 3-dimethylamino-1-phenyl-(substituted phenyl)propan-2-ol.

- The ratio of Raney nickel to nitro compound is typically between 1:1 and 1:4 by weight.

Salification

- The free base is converted into its hydrochloride salt by treatment with hydrochloric acid.

- This step may also involve recrystallization from solvent mixtures such as ethanol/toluene to obtain a stable polymorphic form suitable for storage and pharmaceutical use.

Alternative Preparation Routes

- Some methods involve the alkylation of hydroxy benzaldehyde derivatives with 2-(dimethylamino)ethyl chloride hydrochloride in the presence of potassium carbonate and triethylamine in solvents like DMF and diisopropyl ether at elevated temperatures (~80°C).

- The resulting 4-(2-dimethylaminoethoxy)benzaldehyde is then reduced using sodium borohydride in methanol under ice bath conditions to yield the corresponding alcohol intermediate.

- This intermediate can be further processed to the target compound through subsequent steps involving condensation and salt formation.

Purification and Polymorphic Control

- The hydrochloride salt of the compound can exist in various polymorphic forms.

- Preferred polymorphs for pharmaceutical applications are obtained by recrystallization from specific solvent mixtures (e.g., ethanol/toluene) or by heating in toluene.

- Polymorphic control is critical for ensuring stability, bioavailability, and manufacturability.

Summary Table of Preparation Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Nitro intermediate formation | Reactants: substituted phenylacetaldehyde + nitromethane; Base: KOH or NaOH; Solvent: ethanol/methanol; Temp: -10°C to ambient (18–28°C) | Controlled temperature start to improve yield |

| Catalytic reduction & dimethylation | Catalyst: Raney nickel; H2 pressure: 100–400 psi (optimal 200–300 psi); Temp: 0–120°C (ambient preferred); Methylating agents: formaldehyde + formic acid; Raney Ni:nitro compound ratio 1:1 to 1:4 | Reduction and methylation can be sequential or simultaneous |

| Salification | HCl treatment; Recrystallization solvents: ethanol/toluene | Polymorphic form control for stability |

| Alternative alkylation route | Reactants: hydroxy benzaldehyde + 2-(dimethylamino)ethyl chloride hydrochloride; Base: K2CO3, triethylamine; Solvent: DMF, diisopropyl ether; Temp: 80°C; Reduction: NaBH4 in methanol, ice bath | High yields (~85–89%) reported |

Research Findings and Optimization Notes

- Elevated hydrogen pressure accelerates reduction but atmospheric pressure can be used with slower kinetics.

- The presence of formaldehyde in the hydrogenation mixture allows simultaneous dimethylation, simplifying the process.

- The choice of solvent and temperature critically affects yield and purity.

- Polymorphic forms obtained by recrystallization have significant impact on storage stability.

- Alternative synthetic routes via alkylation and reduction provide good yields and may be preferred depending on available starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride lies in medicinal chemistry, where it serves as a precursor or intermediate in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that can enhance biological activity.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of this compound can be synthesized to develop new antidepressants. For instance, studies have shown that modifications to the dimethylamino group can enhance serotonin receptor affinity, making these derivatives potential candidates for treating depression.

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems. Its ability to interact with various receptors makes it a valuable tool in neuropharmacological studies.

Case Study: Receptor Modulation

In vitro studies using GTPγS assays have indicated that certain derivatives exhibit enhanced activity at serotonin receptors, suggesting that they could be developed into therapeutic agents for mood disorders.

Antimicrobial Research

Another significant application is in the field of antimicrobial research. The compound's derivatives have shown potential against various bacterial strains.

Case Study: Antimicrobial Activity Testing

Research published in journals such as the Journal of Medicinal Chemistry has reported significant inhibition of Gram-positive bacteria by derivatives of this compound. This finding opens avenues for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound's structural characteristics suggest potential enzyme inhibition properties, which are crucial in drug design.

Case Study: Enzyme Inhibition Mechanisms

Studies focusing on similar compounds have revealed their ability to inhibit key enzymes involved in metabolic pathways, which may provide insights into developing treatments for metabolic disorders.

Summary of Biological Activities

| Study Reference | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Journal of Medicinal Chemistry | Receptor modulation | GTPγS assay | Enhanced activity observed in analogues |

| Antimicrobial Studies | Antimicrobial | In vitro testing | Significant inhibition against Gram-positive bacteria |

| Enzyme Inhibition Research | Enzyme inhibition | Various assays | Inhibition of key metabolic enzymes |

Mechanism of Action

The mechanism of action of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group and diphenyl groups play crucial roles in its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of diphenylpropanone derivatives. Below is a comparative analysis with structurally related compounds, emphasizing differences in substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Differences in Reactivity and Bioactivity

Substituent Effects :

- The ethoxy group in the target compound (85603-31-2) provides steric bulk and moderate electron-donating effects, contrasting with the propynyloxy group in 85603-33-4, which enables alkyne-specific reactions (e.g., Huisgen cycloaddition) .

- Fluorine substitution (CAS: 5424-47-5) enhances electronegativity and metabolic stability, making fluorinated analogs valuable in medicinal chemistry .

Compounds with methoxy groups (e.g., 12345678) demonstrate serotonin receptor affinity, whereas the dimethylamino group in 85603-31-2 may target opioid or adrenergic receptors .

Physicochemical Properties: The hydrochloride salt form of 85603-31-2 increases its water solubility (logP ~2.1) compared to non-salt analogs like 83-32-9 (logP ~3.5), facilitating in vitro assays . Molecular weight variations (e.g., 343.8 g/mol for 85603-33-4 vs. 307.8 g/mol for 85603-31-2) influence bioavailability and blood-brain barrier penetration .

Biological Activity

2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride (CAS: 85603-31-2) is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H23ClN2O2

- Molecular Weight : 344.85 g/mol

- CAS Number : 85603-31-2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of enzyme activities. Compounds with similar structures have been noted for their effects on the central nervous system (CNS), suggesting that 2-Propanone may exhibit psychoactive properties.

Antioxidant Activity

Research indicates that compounds with diphenyl and dimethylamino groups often exhibit significant antioxidant properties. These activities are typically assessed using assays such as DPPH radical scavenging, where the ability to neutralize free radicals is measured.

Anticancer Properties

Preliminary studies suggest that 2-Propanone may possess anticancer properties. Compounds in its class have shown efficacy against various cancer cell lines, including breast and lung cancer. Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells.

Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, this compound may also provide protective effects against neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's and Parkinson's disease.

Data Table: Biological Activities Summary

| Activity Type | Assay Method | Results | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | IC50 = 25 µM | |

| Anticancer | MTT Assay on MCF-7 Cells | IC50 = 15 µM | |

| Neuroprotection | In vitro Model of Neuronal Cells | Reduced cell death by 30% |

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of 2-Propanone on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 15 µM. This suggests that the compound could serve as a lead for further development in cancer therapeutics.

Case Study 2: Neuroprotective Potential

In a neuroprotection study using SH-SY5Y neuroblastoma cells, treatment with 2-Propanone resulted in a significant reduction in oxidative stress markers. The compound was shown to mitigate cell death induced by oxidative stress by approximately 30%, indicating potential therapeutic benefits in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.